The synthesis of 7,12-dihydroxycholan-24-oic acid involves several chemical reactions. One method includes the reduction of 3-keto derivatives of cholanic acids. Specifically, the synthesis can be achieved by protecting the keto group as a dimethyl ketal and subsequently reducing the corresponding 7- and 12-oxo functionalities using sodium borohydride. This method has been reported to yield satisfactory amounts of the desired dihydroxy compounds .
The molecular structure of 7,12-dihydroxycholan-24-oic acid can be described by its chemical formula . It features a tetracyclic structure typical of bile acids, with hydroxyl groups positioned at the 7 and 12 carbon atoms.
The chemical reactions involving 7,12-dihydroxycholan-24-oic acid primarily focus on its formation and transformation into other derivatives or related compounds. The reduction of oxo groups to hydroxyl groups is a key reaction in its synthesis.
The physical and chemical properties of 7,12-dihydroxycholan-24-oic acid contribute to its behavior in biological systems.
7,12-Dihydroxycholan-24-oic acid has potential applications in scientific research related to metabolic studies and drug development. Its structural similarity to natural bile acids makes it a useful model for investigating bile acid metabolism and function.
7,12-Dihydroxycholan-24-oic acid is a dihydroxy bile acid derivative synthesized endogenously through the classic (neutral) pathway of bile acid biosynthesis. This pathway initiates in hepatocytes with the 7α-hydroxylation of cholesterol catalyzed by cytochrome P450 enzyme CYP7A1 (cholesterol 7α-hydroxylase), the rate-limiting step in bile acid synthesis [1]. Subsequent modifications involve sterol ring reduction, side-chain shortening, and additional hydroxylations. The introduction of the 12α-hydroxy group—a structural hallmark of this bile acid—is mediated by CYP8B1 (sterol 12α-hydroxylase) [7]. This enzyme critically determines the hydrophobicity index and detergent properties of the resulting bile acid pool. Following hydroxylation events, the cholestane side chain undergoes β-oxidation and cleavage to yield the C24 bile acid structure with a terminal carboxylic acid moiety [1] [7].
The stereochemical configuration at positions C5, C7, and C12 defines specific isoforms of 7,12-dihydroxycholan-24-oic acid. The predominant isoforms include:
Table 1: Key Enzymes in the Biosynthesis of 7,12-Dihydroxycholan-24-oic Acid
Enzyme | Gene Symbol | Reaction Catalyzed | Subcellular Localization |
---|---|---|---|
Cholesterol 7α-hydroxylase | CYP7A1 | 7α-Hydroxylation of cholesterol | Endoplasmic reticulum |
Sterol 12α-hydroxylase | CYP8B1 | 12α-Hydroxylation of 7α-hydroxy-4-cholesten-3-one | Endoplasmic reticulum |
3β-Hydroxy-Δ5-C27-steroid oxidoreductase | HSD3B7 | Isomerization of Δ5 intermediates to Δ4 and 3-ketone reduction | Endoplasmic reticulum |
Aldo-keto reductase 1D1 | AKR1D1 | 5β-Reduction of cholest-4-en-3-one | Cytosol |
The biosynthesis and enterohepatic recirculation of 7,12-dihydroxycholan-24-oic acid are tightly regulated by nuclear receptor signaling pathways. The farnesoid X receptor (FXR; NR1H4) serves as the primary bile acid sensor, activated by physiological concentrations of bile acids including dihydroxy derivatives. Upon binding, FXR induces transcription of the small heterodimer partner (SHP; NR0B2), which subsequently inhibits CYP7A1 and CYP8B1 gene expression through interactions with liver-related homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α) [1] [7]. This negative feedback loop prevents intracellular bile acid accumulation and hepatotoxicity.
The fibroblast growth factor 19 (FGF19; FGF15 in rodents) pathway provides an additional regulatory layer. Enterocyte-derived FGF19 activates hepatic FGFR4/β-Klotho receptor complexes upon bile acid reabsorption in the ileum, triggering MAPK signaling that represses CYP7A1 transcription independently of SHP [1]. This cross-talk between intestinal bile acid sensing and hepatic synthesis ensures systemic homeostasis.
Epigenetic modifications further fine-tune enzyme expression. Histone acetyltransferases (e.g., p300) and DNA methyltransferases modulate chromatin accessibility at bile acid synthesis genes, while microRNAs (e.g., miR-122, miR-422a) post-transcriptionally regulate CYP7A1 and CYP8B1 mRNA stability [7]. Such multilayered control enables rapid adaptation to fluctuating metabolic demands, including dietary lipid intake and circadian rhythms.
Table 2: Regulatory Factors Influencing 7,12-Dihydroxycholan-24-oic Acid Homeostasis
Regulatory Factor | Type | Target Genes/Proteins | Physiological Effect |
---|---|---|---|
Farnesoid X receptor (FXR) | Nuclear receptor | SHP, CYP7A1, CYP8B1 | Represses de novo synthesis |
Fibroblast growth factor 19 (FGF19) | Hormone | CYP7A1 via FGFR4/β-Klotho | Represses hepatic synthesis |
Hepatocyte nuclear factor 4α (HNF4α) | Transcription factor | CYP7A1, CYP8B1 | Basal transcriptional activation |
miR-122 | microRNA | CYP7A1 mRNA | Post-transcriptional repression |
Circadian clock genes | Transcription factors | CYP7A1, CYP8B1 | Diurnal oscillation of synthesis |
Structural isomers of 7,12-dihydroxycholan-24-oic acid exhibit differential receptor activation and regulatory properties. For example, 3α,12α-dihydroxy-5β-cholan-24-oic acid (deoxycholic acid) potently activates FXR, whereas 7α,12β-dihydroxy-5β-cholan-24-oic acid demonstrates weaker transactivation capacity due to distinct spatial orientation of hydroxyl groups [1] [4]. This stereochemical specificity influences both biological activity and metabolic regulation within the enterohepatic circulation.
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: